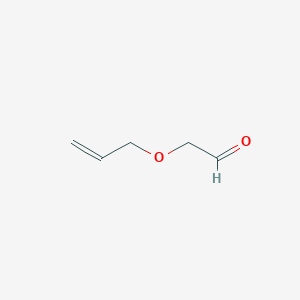

allyloxy-acetaldehyde

Description

Significance of Allyl Ether and Acetaldehyde (B116499) Moieties in Organic Synthesis

The allyl ether group is a valuable functional group in organic synthesis, often employed as a protecting group for alcohols. This is due to its stability under a variety of reaction conditions and the relative ease of its removal. mdpi.com The Williamson ether synthesis, a long-established reaction, provides a classic method for the formation of such ethers. wikipedia.org The allyl group itself can participate in various reactions, including rearrangements and cross-coupling reactions, making it a versatile handle for molecular elaboration. orgsyn.orgontosight.ai

The acetaldehyde moiety, characterized by the -CHO functional group, is a fundamental building block in organic chemistry. openmedicinalchemistryjournal.com Aldehydes are highly reactive electrophiles that readily undergo nucleophilic addition reactions, making them key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds. openmedicinalchemistryjournal.com They are precursors to a vast array of organic compounds, including alcohols, carboxylic acids, and various heterocyclic systems. mdpi.com The combination of these two functional groups in allyloxy-acetaldehyde creates a molecule with dual reactivity, enabling sequential or tandem reactions to build complex molecular architectures.

Historical Context of this compound Research Initiatives

While specific historical research initiatives focusing solely on this compound are not extensively documented in early literature, its emergence is intrinsically linked to the development of chemistry concerning its constituent functional groups. The discovery and characterization of acetaldehyde date back to the late 18th and early 19th centuries, with notable contributions from chemists like Carl Wilhelm Scheele and Justus von Liebig. researchgate.net The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a foundational method for the preparation of ethers, including allyl ethers. wikipedia.org

The deliberate synthesis and investigation of molecules containing both an allyloxy and an acetaldehyde group likely began as chemists sought to combine the synthetic utility of these two functionalities. Early research would have been driven by the desire to create more complex molecules by leveraging the orthogonal reactivity of the aldehyde and the allyl group. Modern research continues to explore new methods for the synthesis of this compound derivatives and their application in cascade reactions and polymer synthesis. bohrium.comresearchgate.net

Overview of Key Academic Disciplines Engaging with this compound

The unique chemical properties of this compound and its derivatives have made them valuable tools in several academic disciplines:

Organic Synthesis: This is the primary field where this compound finds its application. It serves as a key starting material for the synthesis of complex heterocyclic compounds, such as chroman-4-ones, through radical cascade cyclization reactions. bohrium.comresearchgate.netnih.gov Its bifunctional nature allows for the construction of intricate molecular frameworks that are of interest in medicinal chemistry and natural product synthesis. openmedicinalchemistryjournal.commdpi.comacs.orgresearchgate.netrsc.orgresearchgate.net

Polymer Chemistry: The allyl group in this compound can undergo polymerization, making it a useful monomer for the creation of functional polymers. researchgate.netacs.orgnih.gov These polymers, bearing pendant aldehyde groups, can be further modified through various chemical reactions, leading to materials with tailored properties for applications in biomedicine and materials science. nih.gov For instance, aldehyde-functionalized polymers can be used for the immobilization of biomolecules. nih.gov

Medicinal Chemistry: The core structures derived from this compound, such as chroman-4-ones, are known to exhibit a range of biological activities. bohrium.com This makes this compound a valuable precursor in the development of new therapeutic agents. mdpi.comresearchgate.netrsc.org Researchers in medicinal chemistry utilize this compound to generate libraries of novel molecules for drug discovery programs.

Organometallic Chemistry: The synthesis and reactions of this compound can involve organometallic reagents and catalysts. msu.edunih.gov For example, transition-metal-catalyzed reactions are often employed for the efficient and selective synthesis of its derivatives. acs.org The study of these reactions contributes to the broader understanding of organometallic reaction mechanisms.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h2-3H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDSTTJQDAOSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Allyloxy Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group is characterized by a carbonyl carbon double-bonded to an oxygen atom and also bonded to a hydrogen atom. The carbon-oxygen double bond is highly polarized, with the oxygen being more electronegative, which imparts a partial positive charge on the carbonyl carbon. libretexts.org This electrophilic nature of the carbonyl carbon is the primary driver of the aldehyde group's reactivity, making it a target for nucleophiles. libretexts.orgpressbooks.pub

Nucleophilic addition is the most fundamental reaction of aldehydes. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. pressbooks.publibretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.pub

The reactivity of allyloxy-acetaldehyde in nucleophilic additions is typical for an aliphatic aldehyde. Various nucleophiles can be employed to generate a range of products.

Table 1: Examples of Nucleophilic Addition Products from this compound

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| H₂O (Water) | Gem-diol | 2-(Allyloxy)ethane-1,1-diol | Hydrate (Gem-diol) |

| ROH (Alcohol, e.g., Ethanol) | Hemiacetal | 1-(Allyloxy)-1-ethoxyethanol | Hemiacetal |

| HCN (Hydrogen Cyanide) | Cyanohydrin Alkoxide | 2-(Allyloxy)-3-hydroxypropanenitrile | Cyanohydrin |

| R-MgBr (Grignard Reagent) | Magnesium Alkoxide | 1-(Allyloxy)alkan-2-ol | Secondary Alcohol |

This table is illustrative of expected products based on general aldehyde reactivity.

The formation of hydrates and hemiacetals is typically reversible. libretexts.orglibretexts.org To form a stable acetal (B89532) from the hemiacetal, an excess of alcohol and an acid catalyst are required to drive the reaction forward, often by removing the water that is formed. khanacademy.org

Aldehydes that possess at least one hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group) can undergo base- or acid-catalyzed aldol (B89426) condensation. sigmaaldrich.com In this reaction, an enolate ion, formed by deprotonation of the alpha-carbon, acts as a nucleophile and attacks the carbonyl carbon of another aldehyde molecule. sigmaaldrich.com The initial product is a β-hydroxy aldehyde.

For this compound, the alpha-carbon is part of the ether linkage (-O-CH₂-CHO), and it does not have any hydrogen atoms directly attached. Therefore, it cannot form an enolate at this position and cannot act as the nucleophilic component in a self-aldol condensation. However, it can act as the electrophilic partner in a "crossed" or "mixed" aldol condensation with another aldehyde or ketone that can form an enolate.

Furthermore, the bifunctional nature of this compound and its derivatives can lead to intramolecular cyclization reactions. For instance, a derivative where the terminal end of the allyl group is functionalized could potentially undergo cyclization via an intramolecular aldol-type or other condensation pathway.

The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde are converted into an ester in the presence of a catalyst, typically an aluminum alkoxide. wikipedia.orgorganic-chemistry.org One aldehyde molecule is oxidized to a carboxylic acid, and the other is reduced to an alcohol, which then combine to form the ester. organicreactions.org The reaction proceeds through a hemiacetal intermediate, followed by an intramolecular hydride transfer. organic-chemistry.orgorganicreactions.org

This compound, being an aldehyde, can undergo a homo-Tishchenko reaction. In this process, two molecules of this compound would react to form 2-(allyloxy)ethyl 2-(allyloxy)acetate.

Reaction Scheme: Homo-Tishchenko Reaction 2 x (this compound) --(Catalyst, e.g., Al(OiPr)₃)--> 2-(Allyloxy)ethyl 2-(allyloxy)acetate

Additionally, this compound can participate in mixed Tishchenko reactions with other aldehydes. aalto.fi The product distribution in such reactions can be complex, often yielding a mixture of all possible ester combinations unless one aldehyde is significantly more reactive or used in excess. aalto.fiacs.org

Reactions Involving the Allyl Ether Moiety

The allyl group (CH₂=CH-CH₂-) contains a carbon-carbon double bond, which is a site of high electron density, making it susceptible to attack by electrophiles. mdpi.com The ether oxygen can also influence the reactivity of the adjacent allylic system.

The double bond in the allyl group of this compound can undergo electrophilic addition reactions, similar to other alkenes. In these reactions, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

The regioselectivity of the addition can be influenced by the ether oxygen. Common electrophilic addition reactions include hydrogenation, halogenation, and hydrohalogenation.

Table 2: Products of Electrophilic Addition to the Double Bond of this compound

| Reagent | Reaction Type | Product |

|---|---|---|

| H₂ / Catalyst (Pd, Pt) | Hydrogenation | Propoxy-acetaldehyde |

| Br₂ (Bromine) | Halogenation | 2,3-Dibromopropoxy-acetaldehyde |

| HBr (Hydrogen Bromide) | Hydrohalogenation | 2-Bromo-3-hydroxypropoxy-acetaldehyde (after hydrolysis of the aldehyde) or addition across the double bond |

This table illustrates potential products based on the general reactivity of allyl ethers.

The allyl group is particularly susceptible to radical reactions because the allylic C-H bonds are relatively weak. Abstraction of an allylic hydrogen atom leads to the formation of a resonance-stabilized allyl radical. youtube.com

Acyl radicals can be generated from aldehydes via hydrogen atom abstraction and can subsequently add to alkenes. rsc.org In the case of this compound, radical initiators can abstract the aldehydic hydrogen to form an allyloxy-acetyl radical. This radical could potentially initiate polymerization or undergo other intermolecular or intramolecular addition reactions.

Furthermore, the double bond of the allyl ether can participate in radical addition reactions. For example, under radical conditions (e.g., with HBr and peroxides), the anti-Markovnikov addition of HBr to the double bond would occur. youtube.com This reactivity is a cornerstone of various synthetic methodologies, including polymer functionalization and the construction of complex molecular architectures. mdpi.comnih.gov

Intramolecular Rearrangements

Intramolecular rearrangements are crucial transformation pathways for molecules containing specific functional groups that can undergo concerted or stepwise electronic reorganization. This compound, possessing both an allyl ether and an aldehyde moiety, is a substrate primed for several synthetically valuable intramolecular reactions, particularly pericyclic rearrangements. These reactions are typically initiated by thermal or catalytic activation and proceed through cyclic transition states.

The Claisen rearrangement is a powerful, thermally-induced, carbon-carbon bond-forming pericyclic reaction. chemrxiv.orgprinceton.edu It involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. wikipedia.org this compound can readily participate in this reaction via its enol tautomer, allyloxy-ethenol. The rearrangement is an exothermic, concerted process that proceeds through a highly ordered, chair-like six-membered transition state. nih.gov

The transformation is driven by the formation of a thermodynamically stable carbon-oxygen double bond in the final product. wikipedia.org The reaction is known to be highly stereospecific, efficiently transferring chirality from the substrate to the product. While traditionally requiring high temperatures (100–200 °C), significant rate acceleration can be achieved through the incorporation of cationic charge in the transition state, often facilitated by Lewis acid catalysis. princeton.edunih.govprinceton.edu For this compound, this would involve the rearrangement of its enol form to produce 2-allyl-2-hydroxyacetaldehyde, which would then tautomerize to the more stable γ,δ-unsaturated aldehyde, 4-pentenal-2-ol.

| Feature | Description |

|---|---|

| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement |

| Substrate (Active Form) | Allyloxy-ethenol (Enol of this compound) |

| Intermediate | Cyclic, chair-like six-membered transition state |

| Product | γ,δ-Unsaturated aldehyde (4-pentenal-2-ol) |

| Key Characteristics | Concerted, unimolecular, highly stereospecific, thermally or catalytically induced |

Sigmatropic rearrangements can be catalyzed by Lewis acids, which activate the substrate by coordinating to a heteroatom. In the case of this compound, a Lewis acid could coordinate to the aldehyde's carbonyl oxygen. This coordination generates a positively charged oxonium ion intermediate, which can significantly lower the activation energy for rearrangement.

This activation can facilitate rearrangements that are otherwise difficult to achieve thermally. For instance, a Lewis acid-catalyzed process could promote a nih.govnih.gov- or nih.govacs.org-sigmatropic rearrangement. The formation of oxonium ions is a key step in the rearrangement of vinyl acetals, which bear structural similarity to this compound. nih.gov Gold-catalyzed reactions of enynes have also been shown to proceed through oxonium intermediates that are subsequently trapped. nih.gov While specific studies on this compound are not prevalent, a plausible Lewis acid-catalyzed pathway would involve the formation of an oxonium ion, followed by a concerted electron reorganization to yield a rearranged product. This represents a catalytic approach to reactions that are mechanistically related to other pericyclic processes. reading.ac.uk

Beyond the Claisen rearrangement, the structure of this compound allows for other potential pericyclic reactions. These concerted processes are governed by the principles of orbital symmetry and provide pathways to diverse molecular architectures. organic-chemistry.org

Ene Reaction: An intramolecular ene reaction is a possibility, wherein the aldehyde's carbonyl group acts as the "enophile" and the allyl group serves as the "ene." This would involve the transfer of an allylic hydrogen to the carbonyl oxygen through a six-membered cyclic transition state, with a concurrent shift of the double bonds to form a new carbon-carbon single bond. The product would be an unsaturated alcohol.

nih.govacs.org-Wittig Rearrangement: While the classic nih.govacs.org-Wittig rearrangement requires deprotonation at the carbon adjacent to the ether oxygen, related nih.govacs.org-sigmatropic shifts are known. organic-chemistry.org Under specific conditions that could generate a carbanion or ylide at the aldehyde's α-carbon, a rearrangement could occur to form a homoallylic alcohol.

Cycloaddition Reactions: The alkene or the carbonyl group in this compound could participate as a 2π-electron component in cycloaddition reactions. For example, the carbonyl group could act as a dienophile in a hetero-Diels-Alder reaction with a suitable diene, forming a dihydropyran ring.

Polymerization Studies of this compound

The bifunctional nature of this compound, containing both a polymerizable allyl group and a reactive aldehyde group, makes it an interesting monomer for the synthesis of functional polymers.

Conventional free radical polymerization of allyl monomers is notoriously inefficient. researchgate.net The primary reason for this difficulty is a process known as degradative chain transfer. researchgate.net The propagating radical can easily abstract a hydrogen atom from the allylic position of a monomer molecule. This transfer event terminates the growing polymer chain and creates a resonance-stabilized allyl radical. This new radical is relatively unreactive and is slow to initiate a new chain, thus retarding or inhibiting the polymerization process. tandfonline.com

To overcome these challenges, alternative mechanisms have been investigated for allyl ether monomers. A more effective pathway is the Radical-Mediated Cyclization (RMC) , also described as a photo-driven radical-mediated [3+2] cyclization. nih.govacs.orgresearchgate.net This mechanism avoids the conventional addition to the double bond and instead proceeds via a cyclopolymerization pathway:

Initiation: A radical initiator abstracts an allylic hydrogen from the methylene (B1212753) group of an this compound monomer, creating a resonance-stabilized primary allyl ether radical. acs.org

Propagation (Cyclization): This radical then adds to the double bond of a second monomer molecule, forming a five-membered cyclopentane-like ring radical. nih.gov

Propagation (Chain Transfer): The newly formed cyclic radical propagates the chain by abstracting an allylic hydrogen from a third monomer molecule, regenerating the primary allyl ether radical which can then continue the cycle. acs.orgacs.org

This mechanism bypasses the issues of degradative chain transfer and allows for the formation of higher molecular weight polymers from allyl ether monomers. researchgate.net

| Characteristic | Conventional Free Radical Addition | Radical-Mediated Cyclization (RMC) |

|---|---|---|

| Primary Radical Interaction | Adds across the C=C double bond | Abstracts an allylic hydrogen |

| Chain Propagation | Linear addition of monomers | Formation of cyclic (five-membered ring) units in the backbone |

| Major Side Reaction | Degradative chain transfer | Minimized degradative chain transfer |

| Resulting Polymer | Typically low molecular weight oligomers or slow polymerization | Higher molecular weight polymer with a cyclolinear structure. acs.org |

Direct ring-opening polymerization (ROP) of this compound is not feasible as it is an acyclic monomer. However, it serves as a valuable precursor for the synthesis of functional cyclic monomers that can undergo ROP. This strategy allows for the introduction of the allyl functionality as a pendant group on a polymer backbone, which can be used for post-polymerization modification.

Strategy 1: Cationic Ring-Opening Polymerization (CROP) of Cyclic Acetals this compound can be readily converted into a cyclic acetal monomer by reacting it with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, under acidic conditions. organic-chemistry.org This reaction yields a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) derivative bearing an allyloxymethyl substituent. These cyclic acetal monomers can then undergo cationic ring-opening polymerization (CROP) to produce polyacetals. dntb.gov.uasemanticscholar.org The resulting polymer features a degradable polyacetal backbone and pendant allyl groups available for further functionalization.

Strategy 2: Radical Ring-Opening Polymerization (rROP) of Cyclic Ketene (B1206846) Acetals (CKAs) A more advanced strategy involves the conversion of this compound into a cyclic ketene acetal (CKA) monomer. The rROP of CKAs is a powerful technique that combines the advantages of radical polymerization with the ability to introduce cleavable ester linkages into the polymer backbone. chemrxiv.org During polymerization, the radical addition to the CKA's double bond is followed by the rapid ring-opening of the resulting radical intermediate. This process competes with direct vinyl propagation. chemrxiv.org This strategy would yield a polyester (B1180765) or a vinyl copolymer with ester linkages and pendant allyl groups, creating materials that are both functionalizable and potentially biodegradable. nih.govacs.org

| Strategy | Monomer Synthesis | Polymerization Method | Resulting Polymer Structure |

|---|---|---|---|

| CROP of Cyclic Acetals | Reaction of this compound with a diol (e.g., ethylene glycol) | Cationic Ring-Opening Polymerization (CROP) | Polyacetal with pendant allyloxy groups |

| rROP of Cyclic Ketene Acetals | Multi-step conversion of this compound to a CKA derivative | Radical Ring-Opening Polymerization (rROP) | Polyester or vinyl copolymer with ester linkages and pendant allyloxy groups |

Oxidative and Reductive Transformations of this compound

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and an alkene, allows for a diverse range of oxidative and reductive transformations. The presence of these two functional groups in proximity on a flexible ether backbone presents opportunities for selective chemical modifications, which are of significant interest in synthetic chemistry.

Photooxidation Mechanisms of Allyl Ethers

The photooxidation of allyl ethers like this compound is a complex process that can be initiated by the absorption of light, leading to the formation of various oxidation products. This process is particularly relevant in the context of atmospheric chemistry and material degradation. The mechanisms often involve radical chain reactions, where initiation, propagation, and termination steps dictate the course of the reaction and the nature of the products formed.

The initiation of photooxidation can occur through the interaction of the molecule with atmospheric radicals, such as the hydroxyl radical (OH•), or through direct photolysis, although the latter is less common for simple ethers in the troposphere. In the presence of oxygen, a key propagation step involves the formation of a peroxy radical. For this compound, hydrogen abstraction from the carbon atom adjacent to the ether oxygen is a likely initiation pathway, as the resulting radical is stabilized by the adjacent oxygen atom.

Once the initial carbon-centered radical is formed, it rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then undergo a variety of reactions, including abstracting a hydrogen atom from another organic molecule to form a hydroperoxide and a new radical, thus propagating the chain reaction. The hydroperoxides formed are often unstable and can decompose to form other oxygenated products.

Another important reaction pathway for the allyl group in this compound is the addition of radicals, such as OH•, to the double bond. This can lead to the formation of a variety of oxygenated products, including aldehydes, ketones, and alcohols, through complex reaction sequences involving peroxy radicals and their subsequent reactions. Theoretical studies on the atmospheric oxidation of allyl alcohol, a related compound, have shown that the addition of OH radicals to the double bond is a significant degradation pathway.

Selective Reduction Pathways of the Aldehyde and Alkene

The selective reduction of one functional group in the presence of another is a cornerstone of modern organic synthesis. In the case of this compound, the challenge lies in selectively reducing either the aldehyde to a primary alcohol or the alkene to a saturated ether, while leaving the other functional group intact.

Selective Reduction of the Aldehyde Group:

The reduction of the aldehyde group in this compound to a primary alcohol, yielding allyloxy-ethanol, can be achieved with high selectivity using a variety of reducing agents. The key is to employ reagents that are chemoselective for aldehydes over alkenes.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards isolated carbon-carbon double bonds under standard conditions. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol.

Another effective method for the selective reduction of aldehydes is the Meerwein-Ponndorf-Verley (MPV) reduction. This method utilizes aluminum isopropoxide as the catalyst and isopropanol (B130326) as the hydride source. The reaction is highly selective for aldehydes and ketones and is known for its mild conditions.

Catalytic hydrogenation can also be employed for the selective reduction of the aldehyde. By carefully choosing the catalyst and reaction conditions, it is possible to achieve high chemoselectivity. For example, certain modified platinum or ruthenium catalysts can preferentially reduce the aldehyde group in the presence of an alkene.

Selective Reduction of the Alkene Group:

The selective reduction of the carbon-carbon double bond in this compound to furnish propoxy-acetaldehyde is a more challenging transformation due to the generally higher reactivity of aldehydes towards many reducing agents.

Catalytic hydrogenation is the most common method for reducing alkenes. To achieve selectivity in the presence of an aldehyde, specific catalysts that show a preference for the C=C bond are required. For instance, catalysts like Wilkinson's catalyst (RhCl(PPh3)3) can sometimes be used for the selective hydrogenation of alkenes in the presence of other functional groups, although careful optimization of reaction conditions is crucial.

Another approach involves protecting the aldehyde group as an acetal before carrying out the reduction of the alkene. The acetal is stable to many reducing agents used for alkene hydrogenation. After the reduction of the double bond, the protecting group can be removed by hydrolysis to regenerate the aldehyde.

Below is a table summarizing some of the common reducing agents and their selectivity for the reduction of the aldehyde versus the alkene in a molecule like this compound.

| Reducing Agent/System | Target Functional Group | Selectivity | Typical Conditions |

| Sodium Borohydride (NaBH4) | Aldehyde | High for aldehyde | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH4) | Aldehyde and Alkene | Low (reduces both) | Anhydrous Ether, followed by aqueous workup |

| Meerwein-Ponndorf-Verley (MPV) | Aldehyde | High for aldehyde | Aluminum isopropoxide, Isopropanol, Reflux |

| Catalytic Hydrogenation (e.g., Pd/C) | Aldehyde and Alkene | Variable, depends on catalyst and conditions | H2 gas, Solvent, Catalyst |

| Wilkinson's Catalyst (RhCl(PPh3)3) | Alkene | Can be selective for alkene | H2 gas, Solvent |

The choice of the appropriate reduction pathway depends on the desired synthetic outcome and the compatibility of the reagents with other functional groups that may be present in more complex substrates.

Mechanistic Investigations of Allyloxy Acetaldehyde Reactions

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the intricate details of reaction mechanisms at an atomic level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and selectivity.

Density Functional Theory (DFT) Studies for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For allyloxy-acetaldehyde, DFT calculations are instrumental in mapping out potential reaction pathways for its characteristic reactions, such as oxidation, nucleophilic addition to the carbonyl group, or reactions involving the allyl group like cycloadditions.

Researchers use DFT to locate the geometries of reactants, transition states (TS), intermediates, and products. The authenticity of transition states is confirmed by vibrational analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. researchgate.net By calculating the energies of these stationary points, a reaction's energy profile can be constructed. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (barrier), which is a key predictor of reaction feasibility.

For instance, in studying the oxidation of an unsaturated aldehyde, DFT can be used to evaluate different mechanisms, such as those involving peroxide, peroxyl radicals, or alkoxy radicals. researchgate.net Similarly, for reactions like a cycloaddition involving the allyl group, DFT can distinguish between concerted (one-step) or stepwise (two-step) pathways by identifying the relevant intermediates and transition states. pku.edu.cn The calculated activation free energies for competing pathways allow for the prediction of the most favorable reaction mechanism. pku.edu.cn

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Pathways of an this compound Reaction

| Reaction Pathway | Description | Calculated Activation Free Energy (kcal/mol) | Predicted Favorability |

|---|---|---|---|

| Pathway A: Nucleophilic Addition | Direct attack of a nucleophile on the aldehyde carbon. | 15.2 | High |

| Pathway B: Ene Reaction | Reaction involving the allyl group with an enophile. | 25.8 | Low |

| Pathway C: [3+2] Cycloaddition | Stepwise cycloaddition via a zwitterionic intermediate. | 21.5 | Moderate |

Molecular Dynamics Simulations of Reactivity

While DFT provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. youtube.com This is particularly valuable for understanding how factors like solvent, temperature, and molecular flexibility influence reactivity.

In an MD simulation of an this compound reaction, the system is allowed to evolve according to the laws of classical mechanics, with forces between atoms calculated using either a pre-defined force field (classical MD) or quantum mechanical methods (ab initio MD). This allows researchers to observe the entire reaction event at an atomic level, from the approach of reactants to the formation of products. youtube.com

MD simulations can reveal:

Solvent Effects: How solvent molecules arrange around the reactants and transition state, and how these interactions stabilize or destabilize key structures.

Conformational Effects: The role of different molecular conformations in promoting or hindering a reaction.

Non-Equilibrium Dynamics: Processes that may not follow the minimum energy path, such as roaming mechanisms where fragments separate and then recombine to form unexpected products. acs.org

For enzyme-catalyzed reactions involving aldehyde substrates, MD simulations have been used to understand how mutations in the enzyme's active site affect cofactor binding and flexibility, thereby influencing the reaction's efficiency. nih.gov

Conformational Analysis and Energetic Profiles

The reactivity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. The molecule can adopt various shapes (conformers) due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net

Computational methods are employed to systematically explore the potential energy surface by rotating the key dihedral angles of the molecule. cwu.edu For this compound, this would involve rotation around the C-O and C-C bonds of the ether linkage and the bond adjacent to the aldehyde. The energy of each resulting conformation is calculated, allowing for the identification of local and global energy minima. nih.gov

The results of a conformational analysis are typically presented as an energetic profile, showing the relative energy of conformers. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which states that lower-energy conformers are more populated. This information is critical, as the dominant conformer in solution may or may not be the one that is most reactive for a particular pathway. In some cases, a higher-energy conformer, though less populated, might be the one that leads to the observed product.

Table 2: Example of a Calculated Conformational Energy Profile for this compound

| Conformer | Key Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 178° (anti) | 0.00 | 65.1 |

| B | 65° (gauche) | 0.85 | 22.5 |

| C | -68° (gauche) | 0.95 | 12.4 |

Experimental Mechanistic Studies

Experimental studies provide the physical evidence required to validate or refute computationally proposed mechanisms. Techniques such as isotopic labeling and spectroscopic monitoring are essential for tracking atoms through a reaction and identifying transient species.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a specific position of a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C), one can follow the fate of that atom by analyzing the isotopic composition of the products. youtube.com

For this compound, several labeling strategies could be employed to elucidate reaction mechanisms:

Deuterium (B1214612) Labeling of the Aldehyde Proton: Replacing the aldehyde proton with deuterium (CHO → CDO) would allow for the study of its role in the rate-determining step of a reaction. If the C-H bond is broken in this step, a significant kinetic isotope effect (KIE) would be observed, where the deuterated compound reacts slower than the non-deuterated one.

¹³C Labeling of the Carbonyl Carbon: This would help determine the fate of the aldehyde carbon in rearrangement or fragmentation reactions.

¹⁸O Labeling of the Ether Oxygen: This could be used to distinguish between reaction pathways where the C-O ether bond is cleaved versus those where it remains intact.

The position of the isotopic label in the products is typically determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Spectroscopic Monitoring of Reaction Intermediates

Many reactions proceed through short-lived intermediates that are not easily isolated. Spectroscopic techniques that can monitor a reaction in real-time (in situ) are invaluable for detecting and characterizing these transient species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous monitoring of a reaction mixture as it flows through the spectrometer. beilstein-journals.org This can enable the detection of intermediates that exist for only a short period, providing structural information and kinetic data. beilstein-journals.org For example, in reactions of aldehydes, NMR has been used to identify hemiacetal and other transient adducts.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy, often using fiber-optic probes, can be inserted directly into a reaction vessel to monitor changes in functional groups over time. researchgate.net For a reaction of this compound, one could track the disappearance of the characteristic C=O stretch of the aldehyde and the appearance of new bands corresponding to products or intermediates.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to sample a reaction mixture directly and detect the mass of charged intermediates. When combined with ion mobility spectrometry, it's possible to separate and identify diastereomeric intermediates, providing deep insight into the origins of enantioselectivity in asymmetric reactions. nih.gov

By combining these computational and experimental approaches, a comprehensive and detailed picture of the reaction mechanisms of this compound can be developed, paving the way for its strategic use in chemical synthesis.

Kinetic Analysis of Reaction Rates and Orders

Direct kinetic data for reactions involving this compound is sparse. However, the study of similar molecules, such as allyl acetate (B1210297), offers a proxy for understanding the potential kinetic behavior. For instance, the atmospheric oxidation of allyl acetate by hydroxyl (OH) radicals has been investigated, providing insights into reaction rates and mechanisms that may be applicable to this compound.

In a study on the OH-initiated oxidation of allyl acetate, the rate constant was determined using a relative rate technique. This method compares the rate of disappearance of the target compound with that of a reference compound with a known rate constant. For the reaction of allyl acetate with OH radicals, the rate constant was found to be (30.6 ± 3.1) x 10-12 cm3 molecule-1 s-1 at room temperature and atmospheric pressure. The primary products identified were acetoxyacetaldehyde and formaldehyde, suggesting that the reaction proceeds via addition of the OH radical to the double bond, followed by subsequent decomposition pathways.

The determination of reaction order is crucial for understanding the reaction mechanism. For a hypothetical reaction of this compound, the rate law could be expressed as:

Rate = k[this compound]m[Reactant]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would be determined experimentally by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate.

To illustrate how such data is typically presented, the following interactive table provides hypothetical initial rate data for a reaction involving this compound, which could be used to determine the reaction orders 'm' and 'n'.

Interactive Data Table: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (mol/L) | [Reactant] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 6.0 x 10-5 |

Stereochemical Outcomes and Enantioselectivity in Transformations

The aldehyde functional group in this compound is a key site for stereoselective transformations, particularly nucleophilic additions that can create a new stereocenter. The field of asymmetric catalysis provides a robust framework for predicting and controlling the stereochemical outcomes of such reactions.

A common and well-studied transformation is the enantioselective allylation of aldehydes, which results in the formation of chiral homoallylic alcohols. In these reactions, a chiral catalyst, often a metal complex with a chiral ligand, is used to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde carbonyl group.

The stereochemical outcome is typically quantified by the enantiomeric excess (ee), which is a measure of the purity of the major enantiomer. High enantioselectivity is achieved when the transition states leading to the two possible enantiomers have a significant energy difference, favoring the formation of one over the other.

Numerous catalytic systems have been developed for the enantioselective allylation of a wide range of aldehydes. For example, chiral Lewis acid catalysts can activate the aldehyde towards nucleophilic attack and create a chiral environment that directs the approach of the allylating agent. The choice of metal, chiral ligand, and reaction conditions can significantly influence both the yield and the enantioselectivity of the reaction.

While specific data for this compound is not available, the general principles of enantioselective addition to aldehydes can be applied. The allyloxy group, being relatively small and electronically neutral, is not expected to exert a strong directing effect on its own. Therefore, the stereochemical outcome would be primarily dictated by the chiral catalyst employed.

The following interactive table presents representative data from the literature on the enantioselective allylation of various aldehydes, illustrating the high levels of enantioselectivity that can be achieved. This provides a basis for what might be expected in a similar reaction with this compound.

Interactive Data Table: Representative Enantioselectivities in the Catalytic Allylation of Aldehydes

| Aldehyde | Catalyst System | Enantiomeric Excess (ee) (%) |

| Benzaldehyde | (R)-BINOL/Ti(Oi-Pr)4 | 92 |

| Cyclohexanecarboxaldehyde | Chiral Boron Complex | 95 |

| 3-Phenylpropanal | Chiral Chromium Complex | 98 |

| Hypothetical: this compound | Chiral Lewis Acid | Expected to be high |

The stereochemical course of these reactions is often rationalized by considering the geometry of the transition state. The chiral ligand creates a well-defined three-dimensional space around the metal center, forcing the aldehyde and the nucleophile to adopt a specific orientation that minimizes steric interactions and maximizes favorable electronic interactions. This leads to the preferential formation of one enantiomer of the product.

Role As a Versatile Synthetic Building Block and Intermediate in Chemical Synthesis

Utilization in the Construction of Complex Organic Scaffolds

The dual functionality of allyloxy-acetaldehyde makes it an attractive starting material for the assembly of complex molecular architectures. Both the aldehyde and the allyl group can participate in a wide range of chemical transformations, allowing for the stepwise or concerted construction of elaborate scaffolds.

Precursor in Natural Product Synthesis

While direct and explicit examples of this compound as a key precursor in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in numerous complex natural products. The principles of retrosynthetic analysis suggest its potential as a valuable C5 building block. For instance, the core structure of many polyketide and macrolide natural products features oxygenated carbon chains that could conceptually be derived from precursors like this compound.

In the synthesis of complex molecules, aldehydes are frequently employed in carbon-carbon bond-forming reactions such as aldol (B89426) additions and Wittig reactions to build up the carbon skeleton. For example, in the synthesis of certain bioactive natural products, structurally similar aldehydes like (benzyloxy)acetaldehyde are utilized in key aldol reactions to set crucial stereocenters. nih.gov The allyl group in this compound offers an additional site for functionalization, which can be exploited in various ways. For instance, the allyl group can undergo oxidative cleavage to an aldehyde, or it can be dihydroxylated to a diol, providing further handles for elaboration. Allylic oxidation is a strategic transformation in the total synthesis of natural products, allowing for the introduction of hydroxyl or other functional groups at the allylic position. researchgate.net

The following table illustrates the potential application of this compound in comparison to a documented reaction with a similar aldehyde in natural product synthesis.

Table 1: Comparison of Aldehyde Precursors in Natural Product Synthesis

| Precursor | Reaction Type | Relevance to Natural Product Synthesis |

| (Benzyloxy)acetaldehyde | Asymmetric Aldol Reaction | Used to construct chiral alcohol moieties found in various bioactive natural products. nih.gov |

| This compound | Asymmetric Aldol Reaction | Could be similarly employed to introduce a functionalized five-carbon unit with an allyl handle for further transformations. |

| This compound | Allylation/Oxidative Cleavage | The allyl group could be used to extend the carbon chain and then be converted to a terminal aldehyde for subsequent reactions. |

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a versatile precursor for the synthesis of various heterocyclic systems. The aldehyde functionality can participate in condensation reactions with amines, hydrazines, and other dinucleophiles to form a wide range of nitrogen-containing heterocycles. Furthermore, the allyl group can be involved in cycloaddition reactions or intramolecular cyclization cascades.

One powerful strategy for the synthesis of seven-membered rings is the [4+3] cycloaddition reaction between a diene and an allyl or oxyallyl cation. organicreactions.orgwikipedia.org While direct examples with this compound are not prominent, its derivatives could potentially generate the necessary cationic intermediates for such transformations. For instance, conversion of the aldehyde to a more reactive species could facilitate its participation as the three-atom component in these cycloadditions, leading to the formation of oxabicyclic systems.

Multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. nih.govub.edumdpi.comumich.edu The aldehyde group of this compound is a prime candidate for participation in MCRs, such as the A3 coupling (aldehyde-amine-alkyne) to produce propargylamines, which can then undergo further intramolecular reactions involving the allyl ether to form complex heterocyclic scaffolds. umich.edu

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Heterocyclic Product | Potential Synthetic Route |

| Condensation with Dinucleophiles | Pyrimidines, Pyrazoles | Reaction of the aldehyde with ureas, thioureas, or hydrazines. |

| [4+3] Cycloaddition | Oxabicyclo[3.2.1]octanes | Derivatization of the aldehyde to an oxyallyl cation precursor followed by reaction with a diene like furan. semanticscholar.org |

| Multicomponent Reaction (A3 coupling) | Substituted Piperidines | Initial A3 coupling followed by an intramolecular cyclization involving the allyl group. |

Integration into Functional Materials Precursors

The reactivity of both the aldehyde and allyl functionalities of this compound makes it a suitable candidate for the synthesis of monomers and crosslinkers used in polymer science, as well as a building block for more complex advanced material scaffolds.

Monomer or Crosslinker in Polymer Science

Allyl-functionalized polymers are a significant class of materials due to the versatility of the allyl group for post-polymerization modification. nih.govresearchgate.net this compound, containing a polymerizable allyl group, can be considered as a functional monomer. The polymerization of allyl monomers can be challenging, often resulting in low molecular weight polymers, but they can be effectively copolymerized with other monomers to introduce the desired functionality. A patent describes the preparation of polymers from ethylenically or allylically unsaturated monomers containing an acetal (B89532) or aldehyde group. google.com This suggests the potential for this compound to be used in the synthesis of functional polymers.

The aldehyde group can also act as a site for crosslinking. Aldehydes are known to react with various functional groups, such as amines and hydroxyls, to form crosslinked networks. nih.govgoogle.comnih.govmdpi.com For instance, a polymer containing pendant this compound units could be crosslinked by reacting the aldehyde groups with a polyamine or polyol, leading to the formation of hydrogels or thermosetting materials.

Table 3: this compound in Polymer Science

| Role | Polymerization/Crosslinking Method | Resulting Polymer Properties |

| Monomer | Radical Copolymerization | Introduces aldehyde functionality for post-polymerization modification or crosslinking. google.com |

| Crosslinker | Reaction with Polyfunctional Polymers | Forms crosslinked networks, enhancing mechanical and thermal properties. google.comnih.gov |

Building Blocks for Advanced Material Scaffolds

The bifunctional nature of this compound allows for its incorporation into more complex and well-defined material scaffolds. For example, it can be used to synthesize dendrimers or hyperbranched polymers where the aldehyde serves as a branching point and the allyl group allows for further functionalization of the periphery.

Furthermore, this compound can be a precursor to stimuli-responsive materials. The aldehyde group can form Schiff bases (imines) with primary amines, a reaction that is often reversible under acidic conditions. This dynamic covalent chemistry can be exploited to create materials that change their properties in response to pH changes. Similarly, the allyl group can participate in "click" reactions, such as thiol-ene chemistry, to attach various molecules to a material's surface or within its bulk, creating materials with tailored properties for applications in sensing, drug delivery, and catalysis. nih.govresearchgate.net

Derivatization Strategies for Enhanced Synthetic Utility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies targeting either the aldehyde or the allyl functionality. These modifications can alter the reactivity of the molecule, introduce new functional groups, or protect one of the reactive sites while the other is being transformed.

The aldehyde group can be protected as an acetal, which is stable to a wide range of reaction conditions, allowing for selective manipulation of the allyl group. mdpi.com For example, the protected this compound can undergo hydroboration-oxidation to introduce a hydroxyl group at the terminus of the allyl chain, which can then be further functionalized. The aldehyde can also be converted to other functional groups, such as an alcohol via reduction, a carboxylic acid via oxidation, or an amine via reductive amination.

The allyl group offers a plethora of derivatization possibilities. It can undergo:

Epoxidation: to form an oxirane ring, a versatile intermediate for further reactions.

Dihydroxylation: to produce a diol.

Metathesis: to form new carbon-carbon double bonds. A notable example is the cross-metathesis of an allyl glycoside with para-(allyloxy)benzaldehyde dimethyl acetal, a structurally related compound. mdpi.com

Heck coupling: to form substituted alkenes. nih.gov

These derivatization reactions significantly broaden the scope of this compound as a synthetic building block, enabling its use in a wider range of complex syntheses.

Table 4: Derivatization of this compound

| Functional Group | Derivatization Reaction | Resulting Functional Group | Synthetic Utility |

| Aldehyde | Acetal Formation | Acetal | Protection of the aldehyde group. mdpi.com |

| Aldehyde | Reduction | Primary Alcohol | Introduction of a hydroxyl group. |

| Aldehyde | Oxidation | Carboxylic Acid | Introduction of a carboxyl group. |

| Aldehyde | Reductive Amination | Amine | Introduction of an amino group. |

| Allyl Group | Epoxidation | Epoxide | Versatile intermediate for ring-opening reactions. |

| Allyl Group | Dihydroxylation | Diol | Introduction of two hydroxyl groups. |

| Allyl Group | Cross-Metathesis | Substituted Alkene | Carbon-carbon bond formation. mdpi.com |

| Allyl Group | Heck Reaction | Substituted Alkene | Carbon-carbon bond formation. nih.gov |

Advanced Analytical Techniques in Characterization of Allyloxy Acetaldehyde and Its Derivatives Methodology Focus

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of allyloxy-acetaldehyde. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the allyl group and the acetaldehyde (B116499) moiety. The aldehydic proton is highly deshielded and typically appears as a triplet in the downfield region of the spectrum. The protons of the allyl group exhibit characteristic chemical shifts and coupling patterns.

Aldehydic Proton (-CHO): A triplet is expected around δ 9.5-9.8 ppm due to coupling with the adjacent methylene (B1212753) protons.

Vinyl Protons (=CH- and =CH₂): The internal vinyl proton appears as a multiplet in the region of δ 5.8-6.0 ppm. The terminal vinyl protons are diastereotopic and appear as two separate multiplets, typically a doublet of doublets, around δ 5.1-5.3 ppm.

Allylic Methylene Protons (-O-CH₂-CH=): These protons are adjacent to both the ether oxygen and the vinyl group and are expected to resonate as a doublet of triplets around δ 4.0-4.2 ppm.

Methylene Protons adjacent to Aldehyde (-O-CH₂-CHO): These protons are deshielded by the adjacent oxygen and the aldehyde group, appearing as a doublet around δ 4.1-4.3 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CHO | 9.5 - 9.8 | t |

| =CH- | 5.8 - 6.0 | m |

| =CH₂ | 5.1 - 5.3 | dd |

| -O-CH₂-CH= | 4.0 - 4.2 | dt |

| -O-CH₂-CHO | 4.1 - 4.3 | d |

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (-CHO): The aldehydic carbonyl carbon is highly deshielded and appears significantly downfield, typically in the range of δ 200-205 ppm.

Vinyl Carbons (=CH- and =CH₂): The internal vinyl carbon resonates around δ 133-135 ppm, while the terminal vinyl carbon appears at approximately δ 117-120 ppm.

Ether-linked Carbons (-O-CH₂-): The carbon of the methylene group attached to the allyl moiety is expected around δ 70-73 ppm, and the one adjacent to the aldehyde group is expected in a similar region.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 200 - 205 |

| =CH- | 133 - 135 |

| =CH₂ | 117 - 120 |

| -O-CH₂-CH= | 70 - 73 |

| -O-CH₂-CHO | 70 - 73 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and ether functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pub

C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.compressbooks.pub

C-O-C Stretch (Ether): A strong, broad absorption is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

C=C Stretch (Alkene): A medium intensity band is expected around 1640-1680 cm⁻¹.

=C-H Stretch (Alkene): A medium intensity band is typically observed just above 3000 cm⁻¹.

Raman Spectroscopy Raman spectroscopy can provide complementary information, particularly for the non-polar C=C bond of the allyl group, which often gives a strong Raman signal.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Weak) |

| Aldehyde | C-H Stretch | 2720 & 2820 (Weak) | 2720 & 2820 (Medium) |

| Ether | C-O-C Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |

| Alkene | C=C Stretch | 1640 - 1680 (Medium) | 1640 - 1680 (Strong) |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation.

Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 100, corresponding to the molecular weight of this compound (C₅H₈O₂).

Alpha-Cleavage: Cleavage of the bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could result in the loss of an allyl radical (m/z 41) to give a fragment at m/z 59, or the loss of a CH₂CHO radical (m/z 43) to give a fragment at m/z 57.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement. In this compound, this is not a primary fragmentation pathway due to the structure.

Loss of CO: A characteristic fragmentation of aldehydes is the loss of a neutral CO molecule (28 Da) from the acylium ion.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 100 | [C₅H₈O₂]⁺ | Molecular Ion |

| 59 | [C₂H₃O₂]⁺ | Loss of allyl radical |

| 57 | [C₃H₅O]⁺ | Loss of CH₂CHO radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

Chromatographic Separation and Analysis Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) GC is well-suited for the analysis of volatile compounds like this compound. The choice of the stationary phase is critical for achieving good separation. A mid-polar column, such as one coated with a phenyl polysiloxane, would be appropriate. Detection can be achieved using a Flame Ionization Detector (FID) or by coupling the GC to a Mass Spectrometer (GC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of a wide range of compounds. Due to the reactivity of the aldehyde group, derivatization is often employed to enhance detection and stability. rsc.orgwaters.com A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be detected by UV-Vis spectrophotometry. rsc.orgresearchgate.net Reversed-phase HPLC with a C18 column is typically used for the separation of these derivatives.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| GC | Mid-polar (e.g., Phenyl Polysiloxane) | Helium or Nitrogen | FID, MS |

| HPLC (after derivatization) | Reversed-phase (C18) | Acetonitrile/Water gradient | UV-Vis (e.g., 360 nm for DNPH derivatives) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica (B1680970) gel plate would be used as the stationary phase with a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). Visualization of the spots can be achieved using a UV lamp if the compound is UV-active, or by staining with a reagent that reacts with aldehydes, such as a 2,4-dinitrophenylhydrazine solution or a potassium permanganate (B83412) solution. epfl.chillinois.edulibretexts.orgreachdevices.com The retention factor (Rf) value is dependent on the specific mobile phase composition.

| Stationary Phase | Typical Mobile Phase | Visualization |

|---|---|---|

| Silica Gel | Hexane/Ethyl Acetate mixtures | UV light, 2,4-DNPH stain, KMnO₄ stain |

X-Ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful technique provides precise information on atomic positions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformation and packing of molecules in the solid state. While crystallographic data for this compound itself is not publicly available, reflecting the challenges in crystallizing low-molecular-weight, conformationally flexible aldehydes, the methodology remains the gold standard for its solid-state derivatives.

The application of SCXRD begins with the preparation of a high-quality single crystal, typically with dimensions greater than 20-50 micrometers in all directions. For a reactive aldehyde like this compound, this is often achieved by converting it into a more stable, crystalline derivative, such as a hydrazone, oxime, or semicarbazone. The formation of such a derivative introduces hydrogen-bonding functionalities that facilitate the formation of a well-ordered crystal lattice.

Once a suitable crystal is obtained, it is mounted on a goniometer in a diffractometer. The crystal is then irradiated with a monochromatic beam of X-rays while being rotated. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots, called reflections. The angles and intensities of these diffracted beams are meticulously recorded by a detector.

The collected data—a set of reflection intensities and their corresponding positions—are then processed. The fundamental output of an SCXRD experiment is an electron density map, which is a three-dimensional representation of the distribution of electrons in the crystal's unit cell. By interpreting this map, crystallographers can identify the positions of individual atoms. The resulting atomic coordinates are then refined using computational least-squares methods to generate a final structural model that best fits the experimental diffraction data. The quality of this fit is commonly expressed by a residual factor (R-factor), with lower values indicating a better agreement between the model and the data.

For a hypothetical crystalline derivative, such as this compound semicarbazone, the crystallographic analysis would yield a comprehensive set of data, as illustrated in the tables below. These tables represent the type of detailed findings that would be obtained from a successful SCXRD study.

Interactive Table 1: Illustrative Crystal Data and Structure Refinement for a Hypothetical this compound Derivative.

Note: The following data is hypothetical and serves to illustrate the typical results from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Empirical Formula | C6H11N3O2 |

| Formula Weight | 157.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 11.234(4) |

| c (Å) | 9.156(3) |

| α (°) | 90 |

| β (°) | 105.45(2) |

| γ (°) | 90 |

| Volume (ų) | 843.5(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.238 |

| Final R indices [I>2σ(I)] | R1 = 0.041, wR2 = 0.115 |

This table provides the fundamental parameters of the crystal lattice (unit cell dimensions) and key metrics of the final refined structure.

Interactive Table 2: Illustrative Selected Bond Lengths and Angles for a Hypothetical this compound Derivative.

Note: The following data is hypothetical and serves to illustrate the precise geometric information obtained.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| O1-C4 | 1.421(2) |

| C4-C5 | 1.503(3) |

| C5=N1 | 1.275(2) |

| N1-N2 | 1.381(2) |

| C1=C2 | 1.325(3) |

| O1-C4-C5 | 109.8(1) |

| C4-C5=N1 | 121.5(2) |

This second table details the precise molecular geometry, confirming bond orders (e.g., C=N double bond) and revealing the conformation of the allyloxy group and the semicarbazone moiety in the solid state. Such data is invaluable for computational modeling and for understanding structure-property relationships.

Future Directions and Emerging Research Avenues for Allyloxy Acetaldehyde

Development of Novel Green Synthetic Routes

The industrial viability and environmental footprint of allyloxy-acetaldehyde are intrinsically linked to its synthetic pathways. Future research is increasingly focused on developing "green" methodologies that prioritize sustainability by minimizing hazardous waste and energy consumption. dergipark.org.tr The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and efficient catalysis, are central to this effort. pnas.org

Key strategies for the green synthesis of this compound and related compounds include:

Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems is paramount. Non-toxic, inexpensive, and easy-to-handle Lewis acid catalysts, such as bismuth triflate, have shown promise in the synthesis of related homoallyl ethers. iwu.edu Another approach involves copper-catalyzed three-component coupling reactions, which can be performed at room temperature under solvent-free conditions or in green solvents like ethyl acetate (B1210297). rsc.org

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored to accelerate reaction times and improve energy efficiency. mdpi.com For instance, the microwave-assisted, solvent-free isomerization of allyl groups and subsequent oxidation to aldehydes represents a green pathway for converting allyl-containing compounds. researchgate.net

Solvent-Free and Aqueous Systems: The replacement of volatile organic compounds (VOCs) with safer alternatives is a core goal of green chemistry. iwu.edu Research into solvent-free reaction conditions, or the use of water as a benign "universal solvent," is a promising avenue. dergipark.org.trnih.gov The hydrophobic effect in water can sometimes lead to improved reaction rates. dergipark.org.tr Mechanochemical methods, which use mechanical energy to induce reactions in the solid state, also offer a solvent-free alternative. nih.gov

Table 1: Comparison of Green Synthesis Strategies Applicable to this compound

| Strategy | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Catalysis | Use of non-toxic, recyclable catalysts (e.g., bismuth triflate, copper-zeolite) iwu.edursc.org | Reduced waste, lower toxicity, improved atom economy. |

| Energy Input | Microwave or ultrasound assistance mdpi.comresearchgate.net | Faster reaction times, reduced energy consumption, potential for solvent-free conditions. |

| Solvent Choice | Water, ionic liquids, or solvent-free (mechanochemistry) iwu.edunih.gov | Minimized use of hazardous VOCs, simplified purification, enhanced safety. |

Exploration of Bio-Inspired Transformations

Nature provides a vast blueprint for highly selective and efficient chemical transformations. Applying bio-inspired and enzymatic methods to this compound could unlock novel derivatives and functionalities under mild, environmentally friendly conditions.

Future research in this area could focus on:

Enzymatic Catalysis: Enzymes offer unparalleled specificity. For the this compound molecule, specific enzymes could target either the aldehyde or the allyl group.

Aldehyde Modification: Alcohol dehydrogenases could be used for the selective reduction of the aldehyde to a primary alcohol, while aldehyde lyases could catalyze carbon-carbon bond formation. mdpi.com However, the reactivity of aldehydes means they can also inhibit certain enzymes by forming adducts with key amino acid residues like lysine. nih.gov

Allyl Group Functionalization: Rieske non-heme iron oxygenases (ROs) are known to catalyze the stereoselective cis-dihydroxylation of C=C double bonds, presenting a potential route to chiral diols derived from this compound. uni-stuttgart.de

Bioorthogonal Chemistry: While not a transformation by a biological system, the principles of bioorthogonal chemistry can be applied. The aldehyde group can undergo highly selective oxime or hydrazone ligation reactions, allowing it to be conjugated to other molecules in complex environments without interfering with biological processes. nih.gov This opens the door to using this compound derivatives as probes or for targeted delivery systems.

Integration into Advanced Functional Systems

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced polymers and functional materials. The aldehyde and allyl groups provide orthogonal handles for polymerization, crosslinking, and post-polymerization modification.

Emerging applications include:

Multifunctional Polymers: this compound can be used as a monomer where the aldehyde group participates in polymerization, leaving the allyl group pendant for subsequent reactions. google.com These pendant allyl groups are valuable for crosslinking or for "click" chemistry reactions, such as thiol-ene additions, to attach other functional molecules. acs.org Allyl ethers are already established as valuable components in the production of advanced hybrid polymer systems, acting as monomers, modifiers, or crosslinkers. mdpi.com

Crosslinkable Coatings and Adhesives: Polymers containing aldehyde or acetal (B89532) functionalities are useful as crosslinkable coatings and nonwoven binders. google.com The incorporation of this compound into polymer backbones would provide two distinct mechanisms for crosslinking—one through the aldehyde/acetal and another through the allyl group—allowing for the tuning of material properties like rigidity and solvent resistance.

Post-Polymerization Modification (PPM): A polymer can be synthesized using a monomer with a protected aldehyde. After polymerization, the aldehyde is deprotected and can be used as a reactive site. For example, a Barbier-type allylation can convert the aldehyde into a homoallylic alcohol, introducing new functional groups (a secondary alcohol and a terminal alkene) for further orthogonal modifications like esterification. acs.org

Table 2: Functional Roles of this compound in Polymer Systems

| Polymer Role | Functionality Utilized | Resulting Material Property/Application |

|---|---|---|

| Bifunctional Monomer | Aldehyde (polymerization); Allyl (pendant group) | Polymers with sites for crosslinking or functionalization. google.com |

| Crosslinking Agent | Aldehyde and Allyl groups | Enhanced thermal and mechanical stability for coatings and adhesives. mdpi.com |

| PPM Platform | Aldehyde (as a reactive handle) | Synthesis of highly complex, multifunctional polymers with tailored properties. acs.org |

Computational Predictions for Unexplored Reactivity

Theoretical and computational chemistry provide powerful tools for predicting the behavior of molecules, guiding experimental work and saving significant resources. Methods like Density Functional Theory (DFT) can elucidate reaction mechanisms, predict transition states, and calculate kinetic parameters. mdpi.com

For this compound, computational studies can illuminate:

Reaction Mechanisms: DFT calculations can map the potential energy surfaces for various reactions. For example, theoretical studies have been used to investigate the mechanism of ozonolysis of allyl aldehyde and allyl acetate, providing insights into the formation of primary ozonides and their subsequent decomposition pathways. researchgate.netresearchgate.net Similar studies on this compound could predict its atmospheric chemistry or its behavior under specific oxidative conditions.

Thermochemical Properties: The thermal stability and decomposition pathways of this compound can be predicted. Computational studies on the gas-phase thermolysis of substituted allyl ethers have identified the key transition states and products, which for simple allyl ethers include propylene (B89431) and acetaldehyde (B116499). researchgate.net

Reactivity and Selectivity: The reactivity of both the aldehyde and allyl functional groups can be modeled. DFT can predict the regio- and diastereoselectivity of reactions like 1,3-dipolar cycloadditions involving the allyl double bond. nih.gov It can also be used to understand the oxidation mechanisms of allyl radicals, which are key intermediates in many reactions. researchgate.net This predictive power allows researchers to design experiments that favor desired products and avoid unwanted side reactions.

Table 3: Potential Applications of Computational Chemistry for this compound Research

| Area of Study | Computational Method | Predicted Information |

|---|---|---|

| Atmospheric Chemistry | DFT, CCSD(T) | Reaction pathways and kinetics of ozonolysis. researchgate.netresearchgate.net |

| Thermal Stability | M05-2X | Decomposition mechanisms and product distribution. researchgate.net |

| Cycloaddition Reactions | B3LYP, M06-2X | Regio- and stereoselectivity, transition state energies. mdpi.comnih.gov |

| Radical Oxidation | ωB97XD | Reaction mechanisms and rate constants for oxidation pathways. researchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing allyloxy-acetaldehyde, and how can their efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via oxidation of allyloxyethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions. Efficiency optimization involves factorial design to test variables (e.g., temperature, stoichiometry, catalyst loading). For reproducibility, detailed experimental protocols (e.g., reaction time, purification steps) must be documented, with characterization data (NMR, IR) included in the main text for novel compounds .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (~9-10 ppm) and allyloxy group (δ 4.5-5.5 ppm). Infrared (IR) spectroscopy identifies the carbonyl stretch (~1720 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks. For novel compounds, cross-referencing with computational data (e.g., InChI key comparisons) ensures structural accuracy .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates in reactions like nucleophilic additions. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) validates proposed mechanisms. Ensure computational parameters (basis sets, solvation models) align with experimental conditions (e.g., solvent polarity) to minimize discrepancies .

Q. What strategies mitigate discrepancies in quantifying this compound in complex mixtures using GC-MS?

- Methodological Answer : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate method robustness via spike-recovery experiments across pH and temperature ranges. Statistical tools (e.g., ANOVA) assess variability, while calibration curves with R² > 0.99 ensure precision. Document limit of detection (LOD) and quantification (LOQ) in supplementary materials .

Q. What factorial design approaches are optimal for studying the effects of reaction variables on this compound synthesis yields?

- Methodological Answer : A 2³ factorial design evaluates temperature, catalyst concentration, and solvent polarity. Use response surface methodology (RSM) to identify interactions between variables. Replicate trials minimize random error, and ANOVA distinguishes significant factors (p < 0.05). Report normalized yield data in tables with standard deviations .

Q. How should researchers address contradictory findings in this compound stability studies under varying pH conditions?